2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one
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Overview
Description
2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with a hydrazine derivative, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
- 2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4-ethyl-1H-pyrimidin-6-one
Uniqueness
The uniqueness of 2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The propyl group, in particular, may confer distinct properties compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
2-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-2-3-10-7-13(21)17-14(16-10)18-15-8-9-4-5-12(20)11(6-9)19(22)23/h4-8,20H,2-3H2,1H3,(H2,16,17,18,21)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQSNVLLHSXYHS-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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